1-Acetylpiperidine-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 1-Acetylpiperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with acetic anhydride and hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Acetylpiperidine-4-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
1-Acetylpiperidine-4-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetylpiperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to disruption of cellular respiration and energy production, resulting in antifungal and anticancer effects . Molecular docking studies have revealed that the compound can bind to the active site of the enzyme through multiple noncovalent interactions, involving residues such as SER39, ARG43, and GLY46 .
Comparison with Similar Compounds
1-Acetylpiperidine-4-carbohydrazide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-acetylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYVCHIDLYYNEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.